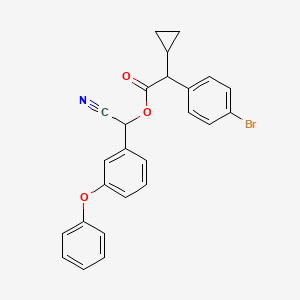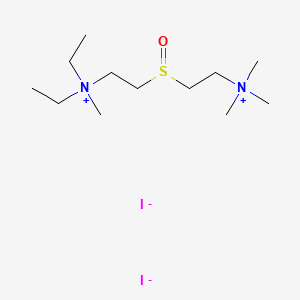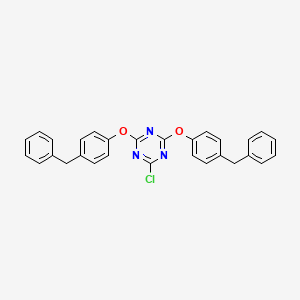
3-Hydroxy-2-iodopyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-iodopyridine-4-carboxylic acid: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a hydroxyl group at the third position, an iodine atom at the second position, and a carboxylic acid group at the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-iodopyridine-4-carboxylic acid typically involves the iodination of pyridine derivatives followed by functional group transformations. One common method includes:
Iodination of Pyridine: Pyridine is halogenated with iodine at the second position to form 2-iodopyridine. This reaction is usually carried out using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide.
Hydroxylation: The 2-iodopyridine is then subjected to hydroxylation at the third position. This can be achieved using reagents like sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Carboxylation: Finally, the hydroxylated product is carboxylated at the fourth position using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst such as palladium or nickel.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
化学反应分析
Types of Reactions
3-Hydroxy-2-iodopyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups like amines, thiols, or alkyl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), Thiols (RSH), Alkyl halides (R-X)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of substituted pyridine derivatives
科学研究应用
3-Hydroxy-2-iodopyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
作用机制
The mechanism of action of 3-Hydroxy-2-iodopyridine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and proteins, affecting their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-Iodopyridine: Lacks the hydroxyl and carboxylic acid groups, making it less versatile in chemical reactions.
3-Iodopyridine: Similar structure but lacks the carboxylic acid group, limiting its applications in certain synthetic routes.
4-Iodopyridine: Iodine is positioned differently, affecting its reactivity and applications.
Uniqueness
3-Hydroxy-2-iodopyridine-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups along with the iodine atom. This combination of functional groups provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry.
属性
CAS 编号 |
63045-70-5 |
|---|---|
分子式 |
C6H4INO3 |
分子量 |
265.01 g/mol |
IUPAC 名称 |
3-hydroxy-2-iodopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H4INO3/c7-5-4(9)3(6(10)11)1-2-8-5/h1-2,9H,(H,10,11) |
InChI 键 |
ACEDPWBXSOJLKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1C(=O)O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)
![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)
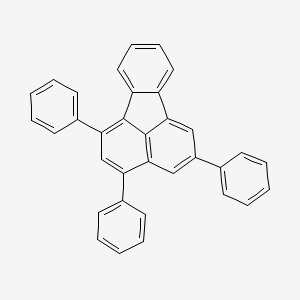
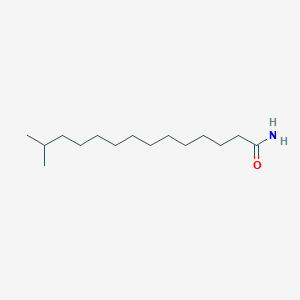
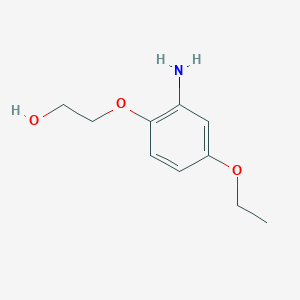
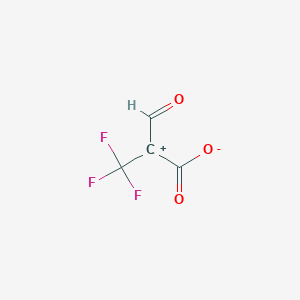
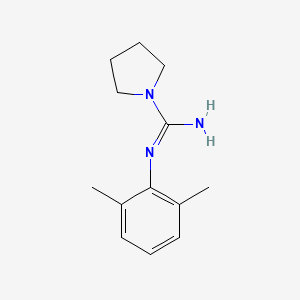
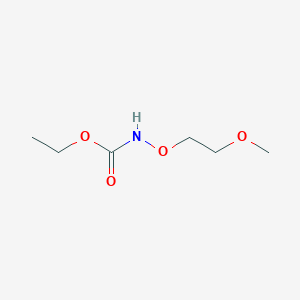
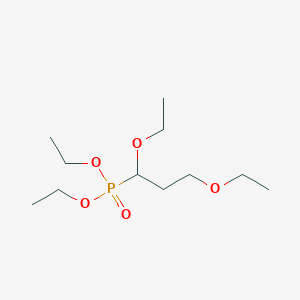
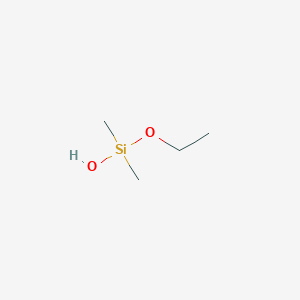
![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
